molecular formula C11H11FO2 B031298 (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran CAS No. 197706-50-6

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Cat. No.: B031298
CAS No.: 197706-50-6
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-GHMZBOCLSA-N
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Description

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is a chiral compound with a unique structure that includes a fluorine atom, an epoxide ring, and a chromene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorochromene and epichlorohydrin.

    Epoxidation: The key step involves the formation of the epoxide ring. This can be achieved through the reaction of 6-fluorochromene with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene may involve optimizing the reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield the corresponding diol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the epoxide ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Diols: Formed from the oxidation or reduction of the epoxide ring.

    Substituted Chromenes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The fluorine atom can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydro-2H-chromene: Lacks the epoxide ring but shares the chromene backbone and fluorine atom.

    3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene: Lacks the fluorine atom but has the epoxide ring and chromene backbone.

    6-fluoro-2H-chromene: Lacks both the epoxide ring and the dihydro structure but retains the fluorine atom and chromene backbone.

Uniqueness

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is unique due to the combination of its chiral epoxide ring, fluorine atom, and chromene backbone. This combination imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463328, DTXSID201335177
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129050-26-6, 793669-26-8, 197706-50-6
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (-)-[R-(R*,S*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

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